

# TNG348: A Comparative Analysis in Homologous Recombination Deficient (HRD) Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNG348    |           |
| Cat. No.:            | B15136822 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**TNG348**, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), has demonstrated significant preclinical efficacy in cancers with homologous recombination deficiency (HRD), a common vulnerability in a range of tumors including certain types of ovarian, breast, prostate, and pancreatic cancers. This guide provides a comparative analysis of **TNG348**'s effects in different HRD backgrounds, its synergy with existing therapies, and a summary of its clinical development.

# Mechanism of Action: A Novel Approach to Synthetic Lethality

**TNG348** functions by inhibiting USP1, a key enzyme responsible for the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA).[1] In HRD cells, particularly those with BRCA1 or BRCA2 mutations, the inhibition of USP1-mediated PCNA deubiquitination disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[2][3][4] This disruption leads to an accumulation of DNA damage and ultimately, synthetic lethality.

Notably, the mechanism of **TNG348** is distinct from that of Poly (ADP-ribose) polymerase inhibitors (PARPis), which target the base excision repair pathway.[2][3][5] This mechanistic divergence forms the basis for the observed synergy between **TNG348** and PARPis.



#### Preclinical Efficacy of TNG348 in HRD Backgrounds

Preclinical studies have consistently shown the potency of **TNG348** as a single agent and in combination with PARP inhibitors in various HRD cancer models.

#### **Single-Agent Activity**

In vitro studies have demonstrated the selective cytotoxicity of **TNG348** in cancer cell lines harboring BRCA1/2 mutations.

| Cell Line  | HRD Status      | TNG348 IC50              |
|------------|-----------------|--------------------------|
| MDA-MB-436 | BRCA1 mutant    | 68.3 nmol/L[6][7]        |
| HCC1954    | BRCA1 wild-type | No significant impact[6] |

## **Combination Therapy with PARP Inhibitors**

The combination of **TNG348** with PARP inhibitors, such as olaparib and niraparib, has shown strong synergistic effects in preclinical models, including those that have developed resistance to PARP inhibitors.

| Cancer Model                                          | HRD Status                       | Treatment                                    | Outcome                                                          |
|-------------------------------------------------------|----------------------------------|----------------------------------------------|------------------------------------------------------------------|
| BRCA2-mutated Ovarian Cancer PDX                      | BRCA2 mutant                     | TNG348 (100 mg/kg)<br>+ Niraparib (30 mg/kg) | Synergistic tumor growth inhibition[8]                           |
| BRCA1-mutated Pancreatic Cancer PDX                   | BRCA1 mutant                     | TNG348 (80 mg/kg) +<br>Olaparib (50 mg/kg)   | Synergistic tumor growth inhibition[8]                           |
| BRCA-wt HRD+ Triple-Negative Breast Cancer PDX        | HRD-positive                     | TNG348 (100 mg/kg)<br>+ Niraparib (30 mg/kg) | Synergistic tumor growth inhibition[8]                           |
| PARPi-resistant<br>BRCA1-mutated<br>Breast Cancer PDX | BRCA1 mutant,<br>PARPi-resistant | TNG348 (100 mg/kg)<br>+ Olaparib (50 mg/kg)  | Overcame PARPi resistance and induced tumor regression[3][9][10] |





### **Clinical Development and Discontinuation**

A Phase 1/2 clinical trial (NCT06065059) was initiated to evaluate the safety and efficacy of **TNG348** alone and in combination with olaparib in patients with advanced or metastatic solid tumors harboring BRCA1/2 mutations or other HRD alterations.[11] However, the clinical development of **TNG348** was discontinued due to observations of grade III/IV liver toxicity in patients who were on the study for more than eight weeks.[1][12]

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **TNG348**.

#### **Determination of HRD Status**

HRD status in preclinical models is determined through a combination of methods:

- Genomic Sequencing: Identification of germline or somatic mutations in genes involved in the homologous recombination repair pathway, such as BRCA1 and BRCA2.[13]
- Genomic Scar Analysis: Assays that measure the cumulative result of HRD on the genome, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[14][15][16] Commercially available tests like myChoice HRD and FoundationOne CDx are often used.[16]
- Functional Assays: Methods like RAD51 foci formation assays assess the cell's ability to form RAD51 foci at sites of DNA damage, a key step in homologous recombination.[14][15]

#### **Clonogenic Survival Assay**

This assay is used to determine the long-term survival of cells after treatment with **TNG348**, PARP inhibitors, or a combination.

- Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
- Treatment: Cells are treated with varying concentrations of the drugs for a specified period (e.g., 24 hours).



- Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 8-21 days to allow colony formation.
- Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is then counted.[2]
- Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, adjusted for plating efficiency.

#### Western Blot for Ubiquitinated PCNA and FANCD2

This technique is used to detect the accumulation of ubiquitinated forms of PCNA and FANCD2, direct substrates of USP1.

- Cell Lysis: Cells are treated with TNG348 for a specified time, then lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for PCNA and FANCD2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to unmodified and ubiquitinated forms of the proteins are visualized. An increase in the higher molecular weight bands indicates an increase in ubiquitination.[17][18]
   [19][20][21]

# Visualizing the Pathway and Workflow





Click to download full resolution via product page

Caption: Mechanism of TNG348-induced synthetic lethality in HRD cancer cells.







Click to download full resolution via product page

Caption: Preclinical evaluation workflow for **TNG348** in HRD cancer models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 2. pubcompare.ai [pubcompare.ai]



- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tangotx.com [tangotx.com]
- 6. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. tangotx.com [tangotx.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 13. Homologous Recombination Deficiency (HRD) Testing: FAQ [jax.org]
- 14. sophiagenetics.com [sophiagenetics.com]
- 15. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair PMC [pmc.ncbi.nlm.nih.gov]
- 19. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TNG348: A Comparative Analysis in Homologous Recombination Deficient (HRD) Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#comparative-analysis-of-tng348-s-effect-in-different-hrd-backgrounds]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com